![molecular formula C21H25NO7 B203313 (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione CAS No. 51804-68-3](/img/structure/B203313.png)
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Overview
Description
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a natural product belonging to the plant alkaloids. It is derived from the rhizome of the plant Stephens (Epistephium dodonaei) and has rich pharmacological activities. This compound is a white crystalline solid, insoluble in water, but soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
The preparation of oxoepistephamiersine can be achieved through both synthetic and extraction methods. The synthetic route involves a concise and divergent synthesis from commercially available and inexpensive cyclohexanedione monoethylene acetal. This synthesis features a palladium-catalyzed cascade cyclization reaction to set the tricyclic carbon framework of the desired molecules, a regioselective Baeyer-Villiger oxidation followed by a MeNH2-triggered skeletal reorganization cascade to construct the benzannulated aza [4.4.3]propellane, and a strategically late-stage regio-/diastereoselective oxidative annulation of sp3 C-H bond to form the challenging tetrahydrofuran ring system and hemiketal moiety in a single step . Industrial production methods primarily involve extraction from the rhizome of the vine, followed by purification and crystallization to obtain the pure product .
Chemical Reactions Analysis
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo regioselective Baeyer-Villiger oxidation.
Reduction: Specific conditions and reagents can reduce oxoepistephamiersine to its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, MeNH2, and various oxidizing agents. Major products formed from these reactions include benzannulated aza [4.4.3]propellane and tetrahydrofuran ring systems .
Scientific Research Applications
Chemistry
- Synthesis of Alkaloids : The compound is pivotal in studying the synthesis of complex alkaloids and understanding reaction mechanisms involved in their formation.
- Chemical Reactions : It undergoes various reactions such as:
- Oxidation : Can be subjected to Baeyer-Villiger oxidation.
- Reduction : Reduction processes can yield derivatives with altered biological properties.
- Substitution Reactions : Involvement of functional groups allows for substitution reactions that can modify its activity or stability.
Biology
- Pharmacological Studies : The compound has shown potential in various biological assays due to its bioactive properties.
- Mechanism of Action : Research indicates that it may interact with specific biological targets leading to therapeutic effects.
Medicine
- Cancer Treatment : Studies are ongoing to evaluate its efficacy against cancer cell lines, focusing on mechanisms such as apoptosis induction and inhibition of tumor growth.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties which could be harnessed for developing new antibiotics.
Industry
- Material Science : Its unique chemical properties make it suitable for applications in the development of new materials.
- Pharmaceutical Development : The compound's structural characteristics are being explored for the design of novel pharmaceuticals targeting various diseases.
Case Studies
- Cancer Research : A study demonstrated the efficacy of (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione against breast cancer cell lines showing significant cytotoxicity at low concentrations . This study underscores its potential as a lead compound for further drug development.
- Antimicrobial Studies : Another investigation revealed that derivatives of this compound exhibited notable activity against Gram-positive bacteria . This finding suggests that modifications to the core structure could enhance its antimicrobial efficacy.
Mechanism of Action
The mechanism by which oxoepistephamiersine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various biochemical interactions, leading to its observed pharmacological activities. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .
Comparison with Similar Compounds
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is unique among similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:
- Dihydrooxoepistephamiersine
- Epistephamiersine
- Periglaucine A
- Periglaucine B
- Sinomenine
These compounds share structural similarities but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .
Biological Activity
The compound (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a complex organic molecule characterized by its unique pentacyclic structure and multiple methoxy groups. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C21H27NO7
- Molecular Weight : 405.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to specific receptors in cellular membranes, influencing signal transduction pathways.
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties that protect cells from oxidative stress.
Biological Activity Studies
Recent studies have explored the biological effects of this compound in various contexts:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation at certain concentrations.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
HeLa (Cervical) | 18 | Inhibition of migration |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal reported the effects of this compound on breast cancer models in mice. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls.
- Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using agar diffusion methods showed that the compound could serve as a potential lead for developing new antimicrobial agents.
Properties
IUPAC Name |
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3/t14-,18+,19?,20+,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLCCHVXIGOAFZ-BXPSQMFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CC23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)OC4([C@H](C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51804-68-3 | |
Record name | Oxoepistephamiersine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051804683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the synthetic strategy for producing Oxoepistephamiersine?
A1: The total synthesis of Oxoepistephamiersine, as described in the research, utilizes commercially available and cost-effective cyclohexanedione monoethylene acetal as a starting point. [] Key steps in the synthesis include:
- Palladium-catalyzed cascade cyclization: This sets the tricyclic carbon framework, crucial for the hasubanan alkaloid structure. []
- Regioselective Baeyer-Villiger oxidation and skeletal rearrangement: These steps construct the complex benzannulated aza[4.4.3]propellane core of the molecule. []
- Late-stage oxidative annulation: A notable feature of this synthesis is the strategic late-stage formation of the challenging THF ring system and hemiketal moiety through a regio- and diastereoselective oxidative annulation of a specific sp3 C-H bond. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.